Acetyl-Lysine-D-Alanine-D-Alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic peptide with the molecular formula and a molecular weight of 330.38 g/mol. This compound is significant in biochemistry and antibiotic research, particularly in studying bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It serves as a substrate for various enzymes involved in these processes, providing insights into bacterial physiology and potential therapeutic targets.
Ac-Lys-D-Ala-D-Ala-OH is classified as a peptide compound, specifically a dipeptide derivative. It is synthesized through methods such as solid-phase peptide synthesis, which allows for the precise assembly of amino acids into peptides. The compound is often utilized in laboratory settings for biochemical experiments related to bacterial cell wall formation and enzyme interactions .
The synthesis of Ac-Lys-D-Ala-D-Ala-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
SPPS allows for high purity and yield of peptides, making it suitable for producing compounds like Ac-Lys-D-Ala-D-Ala-OH on a larger scale .
The molecular structure of Ac-Lys-D-Ala-D-Ala-OH features an acetylated lysine residue at one end, followed by two D-Alanine residues. The presence of these specific amino acids contributes to its biological activity, particularly in mimicking natural substrates involved in peptidoglycan biosynthesis.
Ac-Lys-D-Ala-D-Ala-OH undergoes several important chemical reactions:
These reactions are crucial for understanding how Ac-Lys-D-Ala-D-Ala-OH interacts with biological systems and its potential modifications for improved efficacy .
The primary target of Ac-Lys-D-Ala-D-Ala-OH is the D-Ala-D-Ala carboxylate, which is recognized by penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). The mode of action involves:
This interaction provides insights into how bacteria resist antibiotics and highlights potential avenues for developing new antimicrobial agents .
The physical properties of Ac-Lys-D-Ala-D-Ala-OH include:
Chemical properties include its stability under physiological conditions and susceptibility to hydrolysis by specific enzymes. These characteristics make it a valuable tool in studying enzyme kinetics and bacterial physiology .
Ac-Lys-D-Ala-D-Ala-OH has several important applications in scientific research:
These applications underscore its significance in microbiology and drug development, particularly as researchers seek new strategies to combat antibiotic-resistant bacteria .
Ac-Lys-D-Ala-D-Ala-OH is a tripeptide motif integral to bacterial cell wall biosynthesis. It forms the terminal segment of the peptidoglycan precursor UDP-MurNAc-pentapeptide (lipid I), where L-lysine at the third position is acetylated (Ac-Lys), followed by D-Ala-D-Ala. This structure serves as the molecular target for glycopeptide antibiotics like vancomycin, which binds with high affinity to the D-Ala-D-Ala terminus via five hydrogen bonds. The sequestration of this motif disrupts transglycosylation and transpeptidation, inhibiting peptidoglycan cross-linking and leading to cell lysis [7] [2].
The biosynthesis of Ac-Lys-D-Ala-D-Ala-OH relies on two key enzymes:
Ddl enzymes belong to the d-Ala-d-X ligase superfamily, classified into six families based on sequence homology. Evolutionary divergence has led to altered substrate specificities:
Table 1: Kinetic Parameters of d-Ala-d-X Ligases
Ligase Type | Organism | Substrate (X) | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|---|
DdlB | E. coli | d-Ala | 0.5 | 20 | 40.0 |
VanA | E. faecium (VRE) | d-Lac | 1.2 | 15 | 12.5 |
VanG | E. faecalis (VRE) | d-Ser | 0.8 | 18 | 22.5 |
Structural studies reveal that VanG shares 40% sequence identity with VanA but exhibits a distinct omega-loop conformation in its active site. Key residues (Asp-243, Phe-252, Arg-324) enable d-Ser selectivity by accommodating its smaller side chain and polar group, contrasting with VanA’s preference for d-Lac [2] [7].
In glycopeptide-resistant bacteria, d-Ala-d-X ligases are regulated by two-component systems (e.g., VanR-VanS) that detect antibiotic presence and trigger expression of resistance genes. This leads to:
Table 2: Functional Impact of Peptidoglycan Modifications on Vancomycin Binding
Terminal Dipeptide | Vancomycin Affinity | Key Structural Determinants |
---|---|---|
d-Ala-d-Ala | High (Kd = 1 µM) | Optimal H-bond network with backbone NH/CO groups |
d-Ala-d-Ser | Reduced (~6-fold) | Hydroxyl group steric clash; loss of one H-bond |
d-Ala-d-Lac | Drastically reduced (>1,000-fold) | Ester bond replaces amide; loss of critical H-bond |
The omega-loop peptide (formyl-DYTEKYTL-NH₂), derived from VanG’s structure, selectively inhibits VanA and VanG by mimicking their substrate-binding domains but does not affect native Ddl enzymes. This highlights the potential for targeted inhibitors against resistance-specific ligases [2].
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